molecular formula C21H25N3O4 B2387553 N-cyclopropyl-2-(4-(3-(3,4-dimethoxybenzyl)ureido)phenyl)acetamide CAS No. 1207028-89-4

N-cyclopropyl-2-(4-(3-(3,4-dimethoxybenzyl)ureido)phenyl)acetamide

Cat. No. B2387553
CAS RN: 1207028-89-4
M. Wt: 383.448
InChI Key: XDNDFUKKHUOSBD-UHFFFAOYSA-N
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Description

N-cyclopropyl-2-(4-(3-(3,4-dimethoxybenzyl)ureido)phenyl)acetamide, also known as CP-96345, is a novel and potent inhibitor of the protein kinase C (PKC) enzyme. PKC is a critical regulator of many cellular processes, including cell growth, differentiation, and apoptosis. CP-96345 has been shown to have potential therapeutic applications in various diseases, including cancer, inflammation, and neurodegenerative disorders.

Scientific Research Applications

Bioactive Metabolites of Marine Actinobacterium

Marine actinobacteria, such as Streptomyces sp. , have been shown to produce bioactive metabolites with potential therapeutic applications. For example, compounds isolated from these bacteria, including various acetamides and ureido derivatives, have demonstrated cytotoxic activities in biological assays, suggesting their potential in drug discovery and development for treating diseases like cancer (Sobolevskaya et al., 2007).

Pharmacological Properties of Ureido-acetamides

Research into ureido-acetamides, a class of compounds that includes various non-peptide cholecystokinin-B (CCKB) receptor antagonists, has highlighted their pharmacological significance. These compounds, such as RP 69758 and RP 71483, display high affinity for CCKB receptors and have shown promising results in inhibiting gastric acid secretion and neuronal firing, indicating potential applications in treating gastrointestinal disorders and neurological conditions (Bertrand et al., 1994).

Electron Impact Induced Cyclization

Studies on the cyclization of ortho-cyclopropylphenylacetamides under electron impact conditions have provided insights into chemical synthesis techniques and the generation of novel compounds with potential research and therapeutic applications. These cyclization reactions highlight the versatility of cyclopropyl groups in synthesizing complex molecular structures (Lebedev et al., 1998).

Analgesic and Anti-Inflammatory Activities

The synthesis and study of compounds such as (3,3-dipropyl-6,7-dimethoxy-3,4-dihydroisoquinolin-1(2H)-ylidene)-acetamides have demonstrated significant analgesic and anti-inflammatory activities, pointing towards their potential in developing new pain relief and anti-inflammatory drugs (Yusov et al., 2019).

Chemoselective Acetylation

The chemoselective acetylation of amino groups, as studied in the synthesis of N-(2-hydroxyphenyl)acetamide, an intermediate in antimalarial drug synthesis, showcases the importance of chemical synthesis techniques in drug development and the exploration of therapeutic compounds (Magadum & Yadav, 2018).

properties

IUPAC Name

N-cyclopropyl-2-[4-[(3,4-dimethoxyphenyl)methylcarbamoylamino]phenyl]acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H25N3O4/c1-27-18-10-5-15(11-19(18)28-2)13-22-21(26)24-17-6-3-14(4-7-17)12-20(25)23-16-8-9-16/h3-7,10-11,16H,8-9,12-13H2,1-2H3,(H,23,25)(H2,22,24,26)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XDNDFUKKHUOSBD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)CNC(=O)NC2=CC=C(C=C2)CC(=O)NC3CC3)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H25N3O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

383.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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